molecular formula C15H14O B11894618 2,4,9-Trimethylindeno[2,1-B]pyran CAS No. 62096-51-9

2,4,9-Trimethylindeno[2,1-B]pyran

Cat. No.: B11894618
CAS No.: 62096-51-9
M. Wt: 210.27 g/mol
InChI Key: WGUQCQRCGDGGPR-UHFFFAOYSA-N
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Description

2,4,9-Trimethylindeno[2,1-B]pyran is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, which are oxygen-containing heterocyclic compounds. The compound is characterized by the presence of three methyl groups attached to the indeno-pyran ring system, making it distinct in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,9-Trimethylindeno[2,1-B]pyran typically involves multicomponent reactions (MCRs) that are efficient and economical. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances the yield and reduces the reaction time.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic strategies that ensure high efficiency and cost-effectiveness. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4,9-Trimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metals, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyran derivatives .

Scientific Research Applications

2,4,9-Trimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,9-Trimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,9-Trimethylindeno[2,1-B]pyran is unique due to its specific substitution pattern and the presence of three methyl groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62096-51-9

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2,4,9-trimethylindeno[2,1-b]pyran

InChI

InChI=1S/C15H14O/c1-9-8-10(2)16-15-11(3)12-6-4-5-7-13(12)14(9)15/h4-8H,1-3H3

InChI Key

WGUQCQRCGDGGPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C)C

Origin of Product

United States

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